

JNJ-55511118: A Targeted Approach to Seizure Control with a Promising Safety Profile

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Compound of Interest

Compound Name: JNJ-55511118

Cat. No.: B15575977

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A novel anticonvulsant, **JNJ-55511118**, has demonstrated significant promise in preclinical studies, offering a targeted mechanism of action that effectively suppresses seizures while minimizing the motor side effects commonly associated with other antiepileptic drugs. Developed to selectively modulate α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ -8 subunit, **JNJ-55511118** represents a potential paradigm shift in the management of epilepsy. This comparison guide provides an in-depth analysis of the experimental data validating the anticonvulsant effects of **JNJ-55511118**, comparing its performance against a non-selective AMPA receptor antagonist, perampanel, and another TARP γ -8 selective modulator, LY3130481.

Superior Anticonvulsant Efficacy and Safety Margin

JNJ-55511118 and the structurally related TARP γ 8 modulator RAP-219 have shown potent, dose-dependent anticonvulsant effects in established rodent models of both focal and generalized seizures, including the pentylenetetrazol (PTZ) and corneal kindling (CK) models. [1] A key differentiator for these TARP γ -8 selective modulators is their significantly wider therapeutic index compared to the non-selective AMPA receptor antagonist, perampanel.[1][2] This improved safety margin is primarily attributed to the targeted mechanism of action, which avoids widespread disruption of AMPA receptor function throughout the central nervous system.

Table 1: Comparative Anticonvulsant Efficacy in Mouse Seizure Models

Compound	Seizure Model	Anticonvulsant Efficacy (ED50, mg/kg, p.o.)
RAP-219 (JNJ-55511118 analog)	PTZ (twitch and clonus)	0.02[1]
RAP-219 (JNJ-55511118 analog)	Corneal Kindling	0.02[1]
Perampanel	PTZ-induced seizures	0.94[2][3]
Perampanel	Maximal Electroshock (MES)-induced seizures	1.6[2][3]
LY3130481	PTZ, Corneal Kindling, and others	Broad anticonvulsant activity demonstrated[4][5]

Note: Specific ED50 values for **JNJ-55511118** and LY3130481 in these models were not publicly available. Data for RAP-219, a compound with a similar mechanism, is provided as a surrogate.

A critical advantage of **JNJ-55511118** is its lack of motor impairment at therapeutically relevant doses. The rotarod test, a standard measure of motor coordination, has consistently shown that **JNJ-55511118** and other TARP γ -8 selective modulators do not induce the ataxia and motor deficits observed with perampanel.[1][6]

Table 2: Comparative Motor Impairment in the Rotarod Test (Mice)

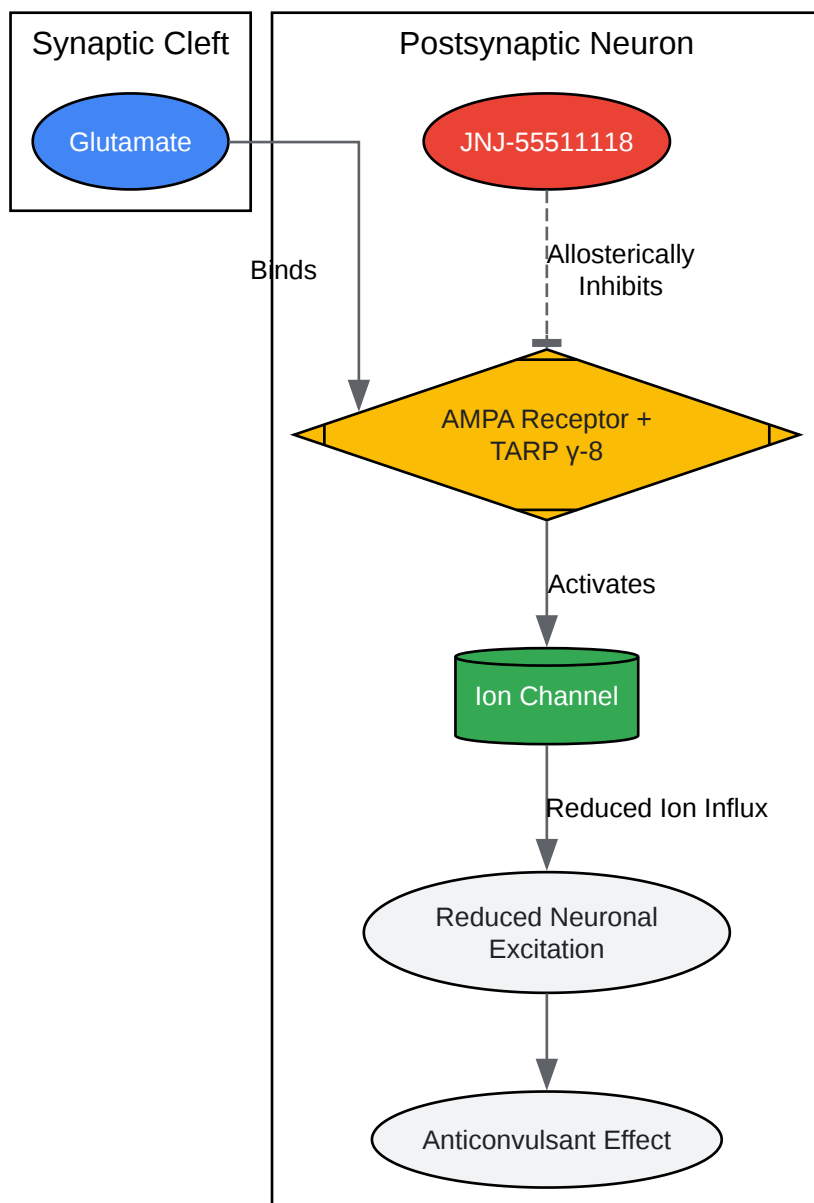
Compound	Motor Impairment (TD50, mg/kg, p.o.)	Therapeutic Index (TD50/ED50 in PTZ model)
RAP-219 (JNJ-55511118 analog)	Minimal, non-dose-dependent failures	>150[1]
Perampanel	1.8[2][3]	1.9[2]
LY3130481	No motor side effects at anticonvulsant doses	Not calculated

Mechanism of Action: Targeting the TARP γ -8 Subunit

JNJ-55511118 exerts its anticonvulsant effects through a novel mechanism of action. It is a selective negative allosteric modulator of AMPA receptors that are associated with the TARP γ -8 auxiliary subunit.^[7] These specific AMPA receptor complexes are highly expressed in brain regions implicated in seizure generation, such as the hippocampus, while being largely absent in areas like the cerebellum, which is crucial for motor control.^[1] This regional selectivity is the basis for the improved side-effect profile of **JNJ-55511118**.

The binding of **JNJ-55511118** to the TARP γ -8 subunit allosterically inhibits the AMPA receptor, reducing the influx of ions in response to the neurotransmitter glutamate. This modulation dampens excessive neuronal excitation that underlies seizure activity. Specifically, studies have shown that **JNJ-55511118** inhibits the peak currents of TARP γ -8-containing AMPA receptors by decreasing their single-channel conductance.^[7]

Mechanism of Action of JNJ-55511118

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Experimental Protocols

The validation of **JNJ-55511118**'s anticonvulsant properties relies on a battery of well-established preclinical experimental models. The following are detailed methodologies for the key experiments cited in this guide.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to evaluate the efficacy of anticonvulsant drugs against generalized seizures.

Protocol:

- Animals: Adult male CF-1 mice are typically used.[\[1\]](#)
- Drug Administration: **JNJ-55511118**, or the comparator drug, is administered orally (p.o.) at various doses. A vehicle control group receives the formulation without the active compound.
- PTZ Infusion: At a predetermined time after drug administration (e.g., 2 hours), a solution of pentylenetetrazol is infused intravenously.[\[1\]](#)
- Observation: The animals are observed for the onset of seizure activity, specifically the first twitch and sustained clonic convulsions.
- Data Analysis: The dose of the drug that protects 50% of the animals from exhibiting the seizure endpoint (ED50) is calculated.

Corneal Kindling Seizure Model

This model is employed to assess the effectiveness of anticonvulsants against focal seizures that secondarily generalize.

Protocol:

- Animals: Adult male CF-1 mice are commonly used.[\[1\]](#)
- Kindling Procedure: A subconvulsive electrical stimulus is delivered to the cornea of the mice repeatedly over several days until a stable, generalized seizure response (Racine scale 5) is consistently elicited.[\[1\]](#)

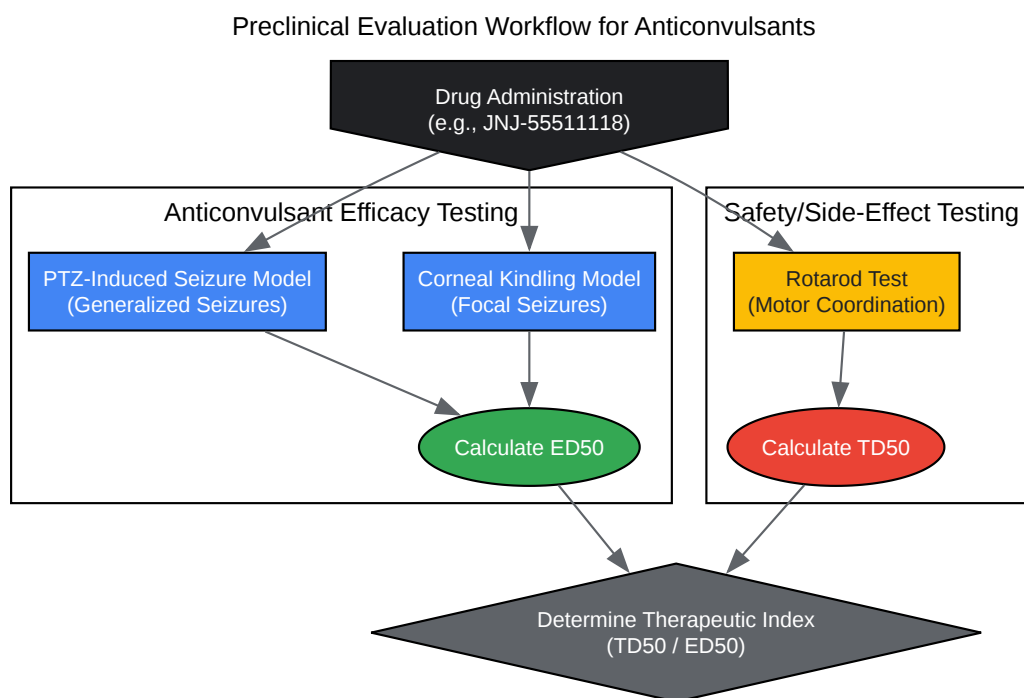
- Drug Administration: Once fully kindled, the mice are treated with **JNJ-55511118** or a comparator drug at various doses (p.o.).
- Corneal Stimulation: Following drug administration (e.g., 2 hours), the kindled mice are subjected to the electrical stimulus.[\[1\]](#)
- Observation: The animals are observed for the presence or absence of a generalized seizure.
- Data Analysis: The ED50, the dose that prevents seizures in 50% of the animals, is determined.

Rotarod Test for Motor Impairment

This test is used to evaluate the potential for a drug to cause motor coordination deficits and ataxia.

Protocol:

- Apparatus: A rotating rod apparatus with an accelerating speed is used.
- Animals: Mice are acclimated to the testing room before the experiment.
- Drug Administration: **JNJ-55511118** or a comparator drug is administered at various doses.
- Testing: At the time of expected peak drug effect, each mouse is placed on the rotating rod. The speed of the rod gradually increases.
- Data Collection: The latency to fall from the rod is recorded. A trial may have a maximum duration (e.g., 5 minutes). Failure is often defined as a certain number of falls within a trial.[\[1\]](#)
- Data Analysis: The dose that causes 50% of the animals to fail the test (TD50) is calculated. A higher TD50 indicates less motor impairment.



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Preclinical Anticonvulsant Evaluation Workflow

Conclusion

The preclinical data strongly support the continued development of **JNJ-55511118** as a promising anticonvulsant agent. Its selective targeting of TARP γ -8-containing AMPA receptors translates to a potent antiseizure efficacy comparable to or exceeding that of existing medications, but with a significantly improved safety profile, particularly concerning motor side effects. This targeted approach holds the potential to provide better seizure control for patients with epilepsy while minimizing the debilitating side effects that can impact their quality of life. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **JNJ-55511118** in the treatment of epilepsy.

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